molecular formula C21H36N6O2 B2865771 1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 674359-80-9

1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2865771
CAS No.: 674359-80-9
M. Wt: 404.559
InChI Key: VLNDZHAXICSIIH-UHFFFAOYSA-N
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Description

The compound “1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-octylpurine-2,6-dione” is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s often used in the synthesis of compounds with potential therapeutic effects .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound was geometrically optimized by density functional theory .

Scientific Research Applications

Synthesis and Functionalization

1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-octylpurine-2,6-dione is a compound that can serve as a versatile organic substrate due to its potential for various chemical reactions. Such compounds can undergo addition reactions to the C–C double bond by electrophiles, nucleophiles, radicals, oxidizing reagents, or 1,3-dipoles in a stereoselective manner. The resultant adducts can be further transformed into natural products and analogues or serve as precursors for interesting α-amino or α-keto acid derivatives by cleavage of the diketopiperazine ring (Liebscher & Jin, 1999).

Molecular Modification for Receptor Affinity

Another area of research involves the chemical diversification of the purine-2,6-dione structure by introducing hydrophobic substituents or elongating the linker length between the core and other functional groups. Such modifications can create potent ligands for various receptors, displaying psychotropic properties. A particular focus has been on designing derivatives as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, which could have implications in developing treatments for mental health disorders (Chłoń-Rzepa et al., 2013).

Chiral Solvating Properties

The chiral solvating properties of related diketopiperazine compounds, such as those with benzyl and methyl groups, have been explored. These compounds can form diastereomeric associations with racemic compounds, leading to the doubling of characteristic signals in NMR spectra. This property is crucial for the analysis of enantiomeric compositions in organic synthesis and could be relevant to the broader family of diketopiperazines to which 1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-octylpurine-2,6-dione belongs (Wagger et al., 2007).

Properties

IUPAC Name

1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-octylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N6O2/c1-5-6-7-8-9-10-11-27-17(16-26-14-12-23(2)13-15-26)22-19-18(27)20(28)25(4)21(29)24(19)3/h5-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNDZHAXICSIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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